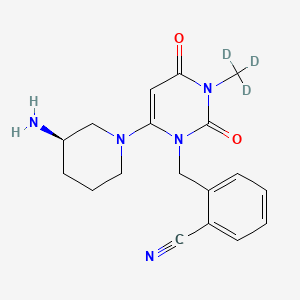
Alogliptin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
Alogliptin is prepared as a benzoate salt and exists predominantly as the R-enantiomer . An efficient asymmetric process for the synthesis of alogliptin has been reported .Molecular Structure Analysis
Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of DPP-4 . It has a molecular formula of C18H21N5O2 .Chemical Reactions Analysis
Alogliptin inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .Physical And Chemical Properties Analysis
Alogliptin has a molecular weight of 339.39 . Its physicochemical characteristics were evaluated by differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) .Applications De Recherche Scientifique
Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles
Alogliptin (ALG) is a FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 . A study was designed to prepare polymeric ALG nanoparticles (NPs) for the management of diabetes . The nano-drug delivery system has gained greater acceptability for poorly soluble drugs . The in vitro release data of ALG-NPs reveals a prolonged release pattern (84.52 ± 4.1%) in 24 h .
Investigation of Alogliptin-Loaded In Situ Gel Implants
Another study aimed to design injectable long-acting poly (lactide-co-glycolide) (PLGA)-based in situ gel implants (ISGI) loaded with the anti-diabetic alogliptin . Providing sustained therapeutic exposures and improving the pharmacological responses of alogliptin were targeted for achieving reduced dosing frequency and enhanced treatment outputs . The optimized formulation comprising 312.5 mg of PLGA (65:35) and DMSO manifested a remarkable decrease in the rats’ blood glucose levels throughout the study period in comparison to that of oral alogliptin solution .
Regulation of Adipose Tissue Insulin Resistance
Alogliptin, as a DPP-4 inhibitor, is also being investigated for its role in the regulation of adipose tissue insulin resistance . This research is particularly important in understanding the mechanisms of insulin resistance in type 2 diabetes and how alogliptin can potentially improve insulin sensitivity .
Mécanisme D'action
Target of Action
Alogliptin-d3 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease that plays a significant role in glucose metabolism. It is responsible for the degradation of incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .
Mode of Action
Alogliptin-d3 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of incretins, particularly GIP and GLP-1 . This inhibition results in an increase in the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Alogliptin-d3 is the incretin pathway . Incretins like GIP and GLP-1 are hormones that regulate glucose homeostasis. They increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . The result is a decrease in hepatic glucose production .
Pharmacokinetics
Alogliptin-d3 exhibits extensive bioavailability, regardless of food intake . The compound is primarily excreted in the urine, with a smaller amount excreted in the feces . The elimination half-life is approximately 12–21 hours .
Result of Action
The inhibition of DPP-4 by Alogliptin-d3 leads to a decrease in postprandial glucagon while increasing postprandial active GLP-1 levels . This results in improved glycemic control in patients with type 2 diabetes mellitus .
Action Environment
The action of Alogliptin-d3 can be influenced by various environmental factors. For instance, renal function impairment can lead to increased AUC of the drug . Therefore, the efficacy and stability of Alogliptin-d3 may vary based on individual patient characteristics and environmental conditions.
Propriétés
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMTDTBDDKMP-DDOHFVCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746977 |
Source


|
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alogliptin-d3 | |
CAS RN |
1133421-35-8 |
Source


|
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is Alogliptin-d3 used as an internal standard for Alogliptin quantification in the provided research?
A1: Alogliptin-d3 is a deuterated form of Alogliptin, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This difference provides Alogliptin-d3 with nearly identical chemical behavior to Alogliptin during sample preparation and analysis, while allowing distinct detection by mass spectrometry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
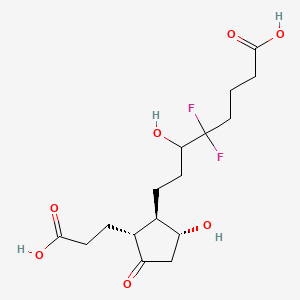
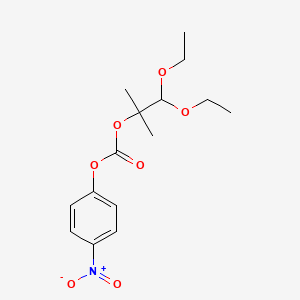
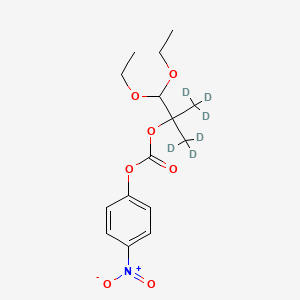
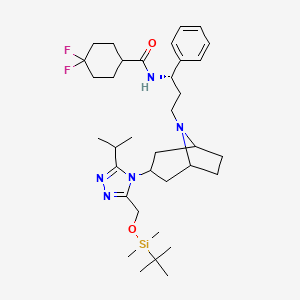

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)
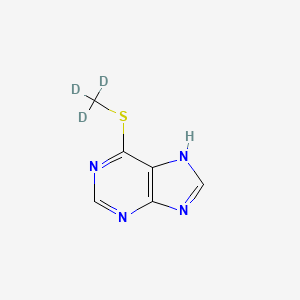
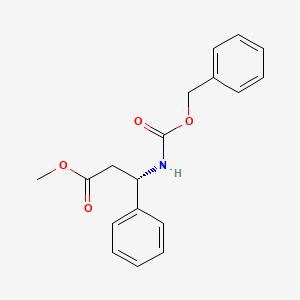
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)